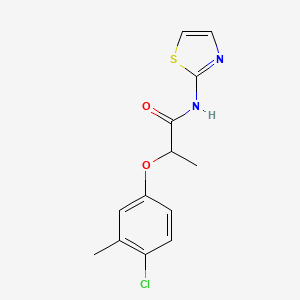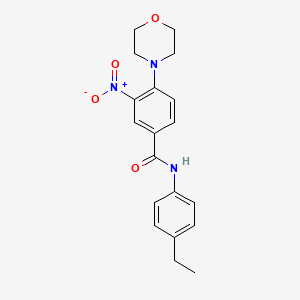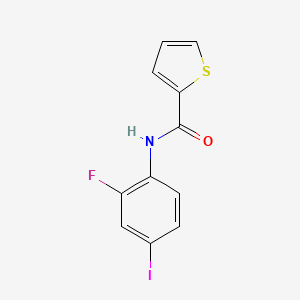![molecular formula C16H24ClNO4 B4409566 1-[3-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]ethanone hydrochloride](/img/structure/B4409566.png)
1-[3-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]ethanone hydrochloride
描述
1-[3-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]ethanone hydrochloride, also known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by A. P. Kozikowski and his colleagues at Georgetown University. Since then, MPEP has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes.
作用机制
1-[3-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]ethanone hydrochloride acts as a selective antagonist of mGluR5, which is a type of G protein-coupled receptor that is widely distributed in the brain. When activated by glutamate, mGluR5 can modulate neuronal excitability and synaptic plasticity, which are important processes for learning and memory. By blocking the activity of mGluR5, this compound can alter these processes and produce a range of effects on behavior and physiology.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including changes in synaptic plasticity, neurotransmitter release, and gene expression. For example, this compound has been found to reduce the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward processing. In addition, this compound has been shown to alter the expression of genes related to synaptic plasticity and inflammation.
实验室实验的优点和局限性
One advantage of using 1-[3-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]ethanone hydrochloride in lab experiments is its selectivity for mGluR5, which allows researchers to specifically target this receptor and avoid potential off-target effects. In addition, this compound has been shown to have good bioavailability and pharmacokinetic properties, making it a useful tool for in vivo experiments. However, one limitation of using this compound is its potential to produce variable effects depending on the experimental conditions and animal model used.
未来方向
There are many potential future directions for research on 1-[3-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]ethanone hydrochloride and mGluR5. One area of interest is the role of mGluR5 in neurodegenerative diseases, such as Alzheimer's and Huntington's disease. Another potential direction is the use of this compound as a tool to study the neural circuits involved in addiction and other psychiatric disorders. Finally, there is also interest in developing new drugs that target mGluR5 for therapeutic use.
科学研究应用
1-[3-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]ethanone hydrochloride has been used in a wide range of scientific research studies, including those related to addiction, anxiety, depression, Parkinson's disease, schizophrenia, and pain. For example, this compound has been shown to reduce cocaine self-administration in rats, suggesting a potential therapeutic use for addiction. In addition, this compound has been found to have anxiolytic and antidepressant effects in animal models, indicating its potential use in the treatment of anxiety and depression.
属性
IUPAC Name |
1-[3-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4.ClH/c1-13(18)14-4-5-15(16(12-14)19-2)21-9-3-6-17-7-10-20-11-8-17;/h4-5,12H,3,6-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBHRPXCNGTFRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCOCC2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{2-[2-(4-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4409498.png)

![N-[2-(4-methylphenoxy)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4409513.png)


![2-(4-chloro-3-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4409526.png)

![1-[4-(3-tert-butylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4409539.png)
![2-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4409554.png)
![2-methoxy-4-{[(4-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4409561.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-chlorophenyl)ethanone](/img/structure/B4409570.png)
![3-{4-[(4-methylphenyl)thio]butyl}-4(3H)-quinazolinone](/img/structure/B4409575.png)
![4-(5-methyl-1,3,4-thiadiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4409593.png)